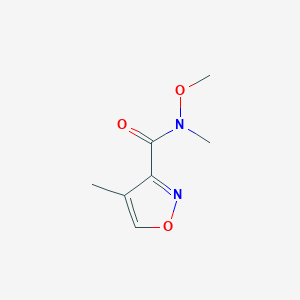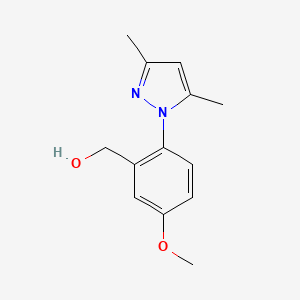![molecular formula C18H20O5 B12885153 1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan CAS No. 24565-66-0](/img/structure/B12885153.png)
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the dibenzofuran family, which is characterized by a fused ring system containing two benzene rings and one furan ring. The presence of methoxy and methyl groups at specific positions on the dibenzofuran core contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Core: The initial step involves the formation of the dibenzofuran core through cyclization reactions of appropriate precursors.
Introduction of Methoxy Groups: Methoxy groups are introduced at the 1, 3, 7, and 9 positions using methylation reactions with reagents such as dimethyl sulfate or methyl iodide.
Introduction of Methyl Groups: Methyl groups are introduced at the 2 and 6 positions using alkylation reactions with reagents such as methyl bromide or methyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Interacting with Biomolecules: Binding to proteins, nucleic acids, or other biomolecules to alter their function or stability.
Comparaison Avec Des Composés Similaires
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan can be compared with other similar compounds, such as:
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzofuran: Similar structure but different substitution pattern.
2,6-Dimethyldibenzo[b,d]furan: Lacks methoxy groups, leading to different chemical properties.
1,3,7,9-Tetramethoxydibenzofuran: Lacks methyl groups, resulting in distinct reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
24565-66-0 |
|---|---|
Formule moléculaire |
C18H20O5 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
1,3,7,9-tetramethoxy-2,6-dimethyldibenzofuran |
InChI |
InChI=1S/C18H20O5/c1-9-12(20-4)8-14-16(17(9)22-6)15-13(21-5)7-11(19-3)10(2)18(15)23-14/h7-8H,1-6H3 |
Clé InChI |
JXAXVNKGLQZNMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1OC)OC)C3=C(C(=C(C=C3O2)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


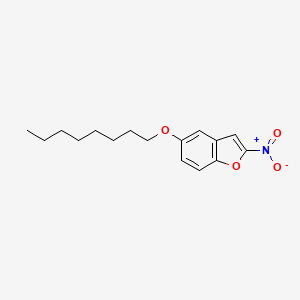
![4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885076.png)
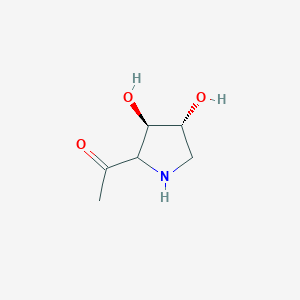
![2-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12885084.png)
![8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12885089.png)

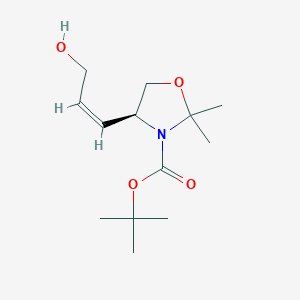
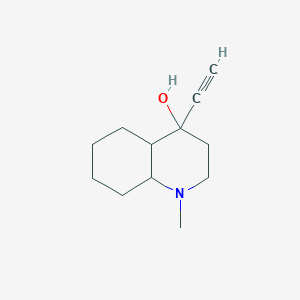
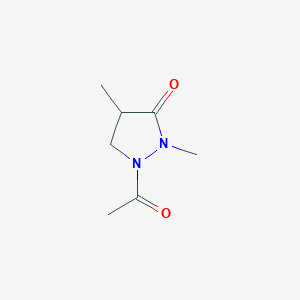
![4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885119.png)
